molecular formula C10H8BClN2O3 B11862966 (6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid CAS No. 918138-40-6

(6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid

Cat. No.: B11862966
CAS No.: 918138-40-6
M. Wt: 250.45 g/mol
InChI Key: WCQMCCBZIVGGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid: is a chemical compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chloropyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid typically involves the reaction of 6-chloropyridin-3-ol with pyridine-3-boronic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate. The reaction is conducted in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring of the reaction parameters are essential to achieve consistent quality in industrial production.

Chemical Reactions Analysis

Types of Reactions: (6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new ligands for catalysis and in the synthesis of heterocyclic compounds.

Biology: In biological research, this compound is used to study the interactions between boronic acids and biological molecules. It is also employed in the development of boron-containing drugs and as a tool for investigating enzyme inhibition mechanisms.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Boronic acids are known to inhibit proteasomes and other enzymes, making them candidates for the development of anticancer and antimicrobial agents.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in electronics and nanotechnology.

Mechanism of Action

The mechanism of action of (6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups in biological molecules. This interaction can inhibit the activity of enzymes, such as proteasomes, by blocking their active sites. The compound’s ability to form stable complexes with biological targets underlies its potential therapeutic effects.

Comparison with Similar Compounds

  • (6-Chloropyridin-3-yl)boronic acid
  • (6-Methoxypyridin-3-yl)boronic acid
  • (6-Fluoropyridin-3-yl)boronic acid

Comparison: Compared to similar compounds, (6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid exhibits unique properties due to the presence of both the chloropyridinyl and boronic acid groups. This combination enhances its reactivity and allows for a broader range of chemical transformations. Additionally, the presence of the chloropyridinyl group can influence the compound’s biological activity, making it a valuable tool in medicinal chemistry research.

Properties

CAS No.

918138-40-6

Molecular Formula

C10H8BClN2O3

Molecular Weight

250.45 g/mol

IUPAC Name

[6-(6-chloropyridin-3-yl)oxypyridin-3-yl]boronic acid

InChI

InChI=1S/C10H8BClN2O3/c12-9-3-2-8(6-13-9)17-10-4-1-7(5-14-10)11(15)16/h1-6,15-16H

InChI Key

WCQMCCBZIVGGCM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)OC2=CN=C(C=C2)Cl)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.